bradykinin, Lys-Trp(6)-Leu(9)-
CAS No.: 152273-88-6
Cat. No.: VC0235383
Molecular Formula: C15H22O3
Molecular Weight: 0
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 152273-88-6 |
---|---|
Molecular Formula | C15H22O3 |
Molecular Weight | 0 |
Introduction
Structural Characteristics and Molecular Composition
Basic Structure and Modifications
Bradykinin, Lys-Trp(6)-Leu(9)- is a biologically active nonapeptide belonging to the kinin family. The standard bradykinin sequence consists of nine amino acids (Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg), but this variant features critical modifications at positions 6 and 9. Specifically, tryptophan (Trp) replaces the standard serine at position 6, while leucine (Leu) substitutes for arginine at position 9. Additionally, this variant has lysine (Lys) at a terminal position, further distinguishing it from standard bradykinin.
These strategic modifications significantly alter the peptide's three-dimensional conformation and subsequently influence its receptor binding properties and biological activities. The substitution at position 6 with the aromatic and bulky tryptophan residue introduces substantial changes to the peptide's hydrophobic properties and steric considerations during receptor interactions.
Comparative Structural Analysis
Variant | Amino Acid Sequence | Key Modifications | Receptor Preference |
---|---|---|---|
Standard Bradykinin | Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg | None | B2 receptor |
Bradykinin, Lys-Trp(6)-Leu(9)- | Arg-Pro-Pro-Gly-Phe-Trp-Pro-Phe-Leu with Lys | Position 6: Ser → Trp Position 9: Arg → Leu | Enhanced B2 activity |
Lys[Leu8]des-Arg9-bradykinin | Modified with Lys and Leu8, lacking Arg9 | Position 8: Leu Position 9: deletion | B1 receptor |
[Leu8]des-Arg9-bradykinin | Modified with Leu8, lacking Arg9 | Position 8: Leu Position 9: deletion | B1 receptor (lower affinity) |
Biosynthesis and Metabolism
Production Pathway
The kinin-kallikrein system represents a complex cascade of enzymatic reactions that ultimately leads to the production of biologically active kinins. Understanding the specific pathway for bradykinin, Lys-Trp(6)-Leu(9)- synthesis is essential for developing targeted interventions that could modulate its production in pathological conditions.
Metabolic Stability
A critical aspect of bradykinin variants is their susceptibility to enzymatic degradation, which significantly impacts their biological half-life and therapeutic potential. Standard bradykinin is rapidly inactivated by enzymes such as angiotensin-converting enzyme (ACE), which cleaves it into inactive fragments. Research on related peptides has shown that specific amino acid modifications can substantially alter metabolic stability.
Studies on bradykinin receptor-related peptides have demonstrated that introducing D-amino acids, particularly at position 7, can prevent degradation by ACE . For instance, when Pro7 was replaced with D-Tic in des-Arg9-bradykinin analogs, it resulted in resistance to enzymatic degradation . This suggests that the modifications in bradykinin, Lys-Trp(6)-Leu(9)- might similarly affect its metabolic stability, potentially extending its half-life and biological activity duration.
Receptor Interactions and Signaling Mechanisms
Bradykinin Receptor Binding Properties
Bradykinin, Lys-Trp(6)-Leu(9)- interacts primarily with bradykinin receptors, which belong to the G protein-coupled receptor (GPCR) family. There are two main subtypes of bradykinin receptors: B1 and B2. The B2 receptor is constitutively expressed in most tissues, while the B1 receptor is generally induced during inflammatory conditions .
Research on bradykinin receptor binding has revealed significant heterogeneity among receptors in different tissues. For instance, bradykinin receptors in rat brain membranes exhibit different binding characteristics compared to those in guinea pig ileum . This heterogeneity suggests that bradykinin, Lys-Trp(6)-Leu(9)- might interact differently with receptors in various tissues, potentially leading to tissue-specific effects.
Selectivity and Affinity
The modifications in bradykinin, Lys-Trp(6)-Leu(9)- likely influence its receptor selectivity and binding affinity. Studies on related compounds have shown that specific structural modifications can dramatically alter receptor preference and binding strength. For example, the presence of Lys at the N-terminal is important for B1 receptor antagonist activity, increasing affinity by at least 1.5 log units compared to variants without this modification .
Research on dynorphin A analogs has demonstrated selectivity for B2R over B1R, with binding affinities in the nanomolar range . These findings suggest that bradykinin, Lys-Trp(6)-Leu(9)-, with its specific modifications, might exhibit unique receptor selectivity and affinity profiles, potentially favoring interaction with one receptor subtype over the other.
Table 2: Receptor Binding Affinities of Selected Bradykinin-Related Compounds
Signaling Pathways
The binding of bradykinin and its analogs to their receptors initiates various intracellular signaling cascades. Research on bradykinin potentiating peptides has indicated that these compounds might stimulate inositol phosphates (IP) formation independently from the B2 receptor . Additionally, studies have highlighted the role of extracellular Ca2+ and its influx through corresponding channels, as supported by experiments with La3+ .
These signaling mechanisms contribute to the diverse physiological effects of bradykinin variants, including vasodilation, inflammatory responses, and pain perception. The specific modifications in bradykinin, Lys-Trp(6)-Leu(9)- likely influence these signaling pathways, potentially enhancing certain effects while reducing others.
Physiological and Pathophysiological Roles
Inflammatory Mediation
Bradykinin, Lys-Trp(6)-Leu(9)- functions as an inflammatory mediator, contributing to the complex cascade of events that characterize the inflammatory response. Standard bradykinin enhances vascular permeability, allowing immune cells to access affected tissues. The specific modifications in the Lys-Trp(6)-Leu(9)- variant likely modulate these inflammatory properties, potentially increasing or decreasing certain aspects of the inflammatory response.
Research into bradykinin's involvement in inflammatory disorders such as asthma and arthritis suggests potential therapeutic applications for bradykinin variants and modulators. Understanding the specific inflammatory mechanisms of bradykinin, Lys-Trp(6)-Leu(9)- could lead to targeted interventions for these conditions.
Vasodilation and Cardiovascular Effects
As a member of the bradykinin family, the Lys-Trp(6)-Leu(9)- variant likely retains vasodilatory properties. Standard bradykinin causes blood vessels to widen by promoting the release of nitric oxide and prostacyclin from endothelial cells, leading to increased blood flow and reduced blood pressure. The specific modifications in this variant might alter the magnitude or duration of these vasodilatory effects.
The vasodilatory properties of bradykinin variants have important implications for cardiovascular regulation and potentially for treating hypertension and related disorders. The specific cardiovascular profile of bradykinin, Lys-Trp(6)-Leu(9)- requires further investigation to determine its therapeutic potential in this area.
Pain Perception and Neuropathic Pain
Bradykinin receptors have been implicated in pain perception, particularly in neuropathic pain conditions. Research has shown that dynorphin A, another peptide that interacts with bradykinin receptors, exhibits neuroexcitatory effects that cause hyperalgesia . These effects are mediated through bradykinin receptors in the central nervous system.
Compounds that block the interaction between dynorphin A and bradykinin receptors have shown promise in treating neuropathic pain. For instance, the compound [des-Arg7]-Dyn A-(4–11), which binds to bradykinin receptors with good affinity (IC50 = 150 nM), has demonstrated antihyperalgesic effects in both naïve and nerve-injured animals . The structural similarities between bradykinin variants and dynorphin A suggest potential applications for bradykinin, Lys-Trp(6)-Leu(9)- in pain management.
Analytical Methods and Laboratory Techniques
Synthesis and Purification
The synthesis of bradykinin variants typically involves solid-phase peptide synthesis techniques, allowing for precise incorporation of specific amino acid modifications. The synthesis of bradykinin, Lys-Trp(6)-Leu(9)- would require careful selection of protected amino acid derivatives and appropriate coupling reagents to ensure high yield and purity.
Purification typically involves high-performance liquid chromatography (HPLC) techniques, often followed by mass spectrometry confirmation of the correct molecular weight and structure. These analytical methods are essential for ensuring the identity and purity of the synthesized peptide.
Analytical Characterization
Characterization of bradykinin, Lys-Trp(6)-Leu(9)- and related peptides typically involves a combination of techniques:
-
Mass Spectrometry: Electrospray mass spectrometric analysis has been used to analyze the composition of bradykinin variants and their degradation products .
-
Receptor Binding Assays: These assays determine the affinity and selectivity of the peptide for different bradykinin receptor subtypes, typically using radiolabeled ligands like [3H]BK .
-
Functional Assays: These evaluate the biological activity of the peptide, often using isolated tissue preparations like rabbit aorta, human umbilical vein, rabbit jugular vein, or guinea pig ileum .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume